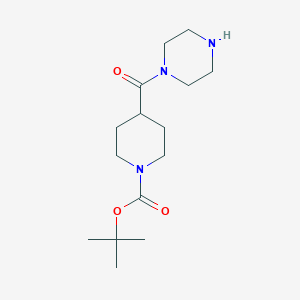

1-Boc-4-(piperazine-1-carbonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of 1-Boc-4-(piperazine-1-carbonyl)piperidine

The compound this compound, also known as N-Boc-2-piperazinylbenzyl-tert-butanesulfinamide, has been the subject of several studies. It is a key intermediate in the synthesis of various bioactive compounds, particularly ligands for the human melanocortin 4 receptor .

Synthesis Analysis

The practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines by 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines has been reported. The compound underwent nucleophilic 1,2-addition with different organometallic reagents to give highly diastereomerically enriched adducts. X-ray crystallography confirmed different mechanisms depending on the organometallic reagent used. The efficient synthesis and deprotection of the N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides constitute an attractive method for extensive structure-activity studies .

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR. The optimized geometrical parameters and complete vibrational assignments were determined using Density Functional Theory (DFT) through the B3LYP and dispersion correction method WB97XD with the level of 6-311++G(d,p) basis set. Molecular docking studies have also been conducted to study the compound's activity against VEGFR-2 Kinase inhibitor receptors for different protein targets .

Chemical Reactions Analysis

The compound has been involved in nucleophilic 1,2-addition reactions with different organometallic reagents, leading to highly diastereomerically enriched adducts. Additionally, the efficient synthesis and deprotection of the N-Boc-2-piperazinylbenzyl-tert-butanesulfinamides have been described, making it suitable for extensive structure-activity studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied in the context of its biological evaluation. The compound has shown potent inhibitory activities in enzyme-assay and cell-based assays, as well as reduction of hepatic de novo fatty acid synthesis in rats after oral administration .

Relevant Papers

- Practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines by 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines

- Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group

- Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR), HOMO-LUMO, chemical reactivity, AIM, ELF, LOL and Molecular docking studies on 1-Benzyl-4-(N-Boc-amino)piperidine

These papers provide a comprehensive understanding of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of this compound.

: Practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines by 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines : Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group : Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR), HOMO-LUMO, chemical reactivity, AIM, ELF, LOL and Molecular docking studies on 1-Benzyl-4-(N-Boc-amino)piperidine

Applications De Recherche Scientifique

Chemical Synthesis and Drug Development

1-Boc-4-(piperazine-1-carbonyl)piperidine has been prominently used in the design and synthesis of various compounds. For instance, it's utilized in the creation of dendritic G-2 melamines, serving as a central building block. These melamines exhibit interesting self-assembly properties and are used in constructing nano-aggregates, demonstrating potential applications in nanotechnology and material science (Sacalis et al., 2019). Moreover, derivatives of this compound, like 1,1,1-trifluoro-2-methylpropan-2-yl 4-{4-[(2-amino-6-methyl-1-benzothiophen-3-yl)carbonyl]piperazin-1-yl}piperidine-1-carboxylate, have shown potent inhibitory activities in enzyme-assay and cell-based assays, indicating their potential in drug development and pharmaceutical research (Chonan et al., 2011).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the compound is instrumental in synthesizing biaryls via microwave-mediated Suzuki–Miyaura cross-couplings. These synthesized biaryls are crucial in diversifying the scope of chemical libraries used for drug discovery and other applications (Spencer et al., 2011). Additionally, the solubility of Boc-piperazine derivatives like (S)-Boc-piperazine in supercritical carbon dioxide is studied for its implications in various chemical processes and pharmaceutical applications (Uchida et al., 2004).

Medicinal Chemistry and Biological Studies

This compound is also used in medicinal chemistry for synthesizing compounds with potential therapeutic applications. For instance, derivatives of N-Boc piperazine have shown moderate antibacterial and antifungal activities, indicating their possible use in developing new antimicrobial agents (Kulkarni et al., 2016). Moreover, it has been utilized in the synthesis of bicyclic piperidine-based compounds showing potent antiviral activity against HIV-1, highlighting its significance in antiviral drug development (Dai Qiu-yun, 2011).

Safety and Hazards

While specific safety and hazards information for “1-Boc-4-(piperazine-1-carbonyl)piperidine” is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Mécanisme D'action

Target of Action

The compound “1-Boc-4-(piperazine-1-carbonyl)piperidine”, also known as “tert-butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate”, is primarily used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation .

Mode of Action

It is known to be used in the synthesis of gpr119 selective agonists . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism, making it a potential target for the treatment of type II diabetes .

Biochemical Pathways

The compound is involved in the biochemical pathways related to targeted protein degradation . By acting as a linker in PROTACs, it facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation . This can impact various downstream effects depending on the specific target protein being degraded.

Pharmacokinetics

The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the degradation kinetics as well as the admet properties of protacs .

Result of Action

The primary result of the action of this compound is the targeted degradation of specific proteins . This can lead to various cellular effects depending on the function of the degraded protein. For instance, it has been used in the synthesis of GPR119 agonists, which have been patented as anti-obesity drugs .

Propriétés

IUPAC Name |

tert-butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-12(5-9-18)13(19)17-10-6-16-7-11-17/h12,16H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFVLOOBEOCICL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

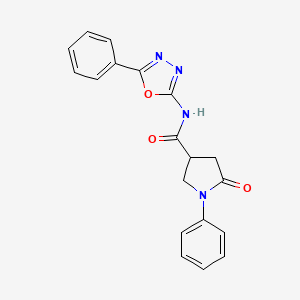

![2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3016067.png)

![1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016068.png)

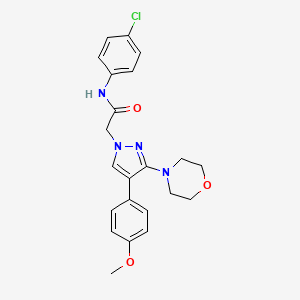

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3016069.png)

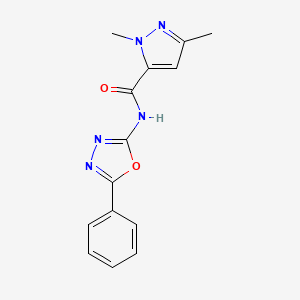

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)

![4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3016079.png)

![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3016083.png)

![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)